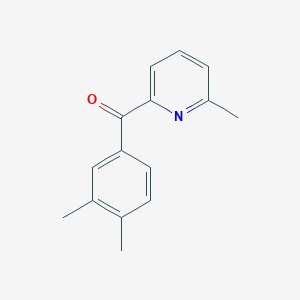

2-(3,4-Dimethylbenzoyl)-6-methylpyridine

Description

Properties

IUPAC Name |

(3,4-dimethylphenyl)-(6-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-10-7-8-13(9-11(10)2)15(17)14-6-4-5-12(3)16-14/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORULHGOUEHEOQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=CC(=N2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601225348 | |

| Record name | (3,4-Dimethylphenyl)(6-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601225348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187166-06-8 | |

| Record name | (3,4-Dimethylphenyl)(6-methyl-2-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Dimethylphenyl)(6-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601225348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylbenzoyl)-6-methylpyridine typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3,4-dimethylbenzoyl chloride with 6-methylpyridine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually performed under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and yield of the desired product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylbenzoyl)-6-methylpyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the benzoyl group to a benzyl alcohol.

Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the 2 and 4 positions, using reagents such as halogens or nitro compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).

Major Products Formed

Oxidation: Formation of 3,4-dimethylbenzoic acid.

Reduction: Formation of 3,4-dimethylbenzyl alcohol.

Substitution: Formation of halogenated or nitro-substituted derivatives of the pyridine ring.

Scientific Research Applications

Key Properties

- Molecular Formula : C13H13N

- Molecular Weight : 199.25 g/mol

- Melting Point : Varies based on purity and form

- Solubility : Soluble in organic solvents like ethanol and acetone

Organic Synthesis

2-(3,4-Dimethylbenzoyl)-6-methylpyridine has been utilized as a versatile building block in organic synthesis. Its ability to participate in various reactions makes it valuable for creating complex molecules.

Reaction Types:

- Electrophilic Aromatic Substitution : The compound can undergo electrophilic substitution reactions, making it useful in synthesizing more complex aromatic compounds.

- Cross-Coupling Reactions : It serves as a coupling partner in palladium-catalyzed cross-coupling reactions, facilitating the formation of biaryl compounds.

Pharmaceutical Applications

The compound has shown promise in pharmaceutical research, particularly in the development of new drug candidates.

Case Study: Anticancer Activity

A study investigated the potential anticancer properties of derivatives of this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a pathway for developing new anticancer agents.

Photochemical Applications

Due to its unique structure, this compound can act as a photosensitizer in photochemical reactions.

Photodynamic Therapy (PDT)

Research has explored the use of this compound in PDT for cancer treatment. The compound's ability to generate reactive oxygen species upon light activation makes it a candidate for enhancing the efficacy of PDT protocols.

Material Science

In material science, this compound has been investigated for its role in synthesizing novel materials with specific properties.

Case Study: Polymer Composites

Research demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical properties. This application is particularly relevant in developing high-performance materials for industrial use.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Effective in electrophilic substitution reactions |

| Pharmaceuticals | Potential drug candidate | Significant cytotoxicity against cancer cell lines |

| Photochemical | Photosensitizer for PDT | Generates reactive oxygen species upon light activation |

| Material Science | Enhances properties of polymer composites | Improved thermal stability and mechanical properties |

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylbenzoyl)-6-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its biological effects.

Comparison with Similar Compounds

2-(3,4-Dichlorobenzoyl)-6-methylpyridine (CAS: 864273-31-4)

- Structural Differences : Chlorine atoms at the 3,4-positions of the benzoyl group instead of methyl groups.

- Electronic Effects : Chlorine’s electron-withdrawing nature reduces electron density on the benzoyl ring compared to the electron-donating methyl groups in the target compound. This may decrease nucleophilic aromatic substitution reactivity but enhance stability toward oxidation.

1-(3,4-Dimethylbenzoyl)-2-(4-methylthiazolyl)-hexahydrospiro[pyrrolizine] (from )

- Structural Differences : A spirocyclic pyrrolizine system replaces the pyridine ring, with additional thiazole and allyl substituents.

- Crystallographic Insights : The 3,4-dimethylbenzoyl group in this compound participates in C–H···O hydrogen bonding, forming extended chains in the crystal lattice. Similar intermolecular interactions are likely in 2-(3,4-Dimethylbenzoyl)-6-methylpyridine, influencing solubility and crystallinity .

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-(dimethylaminomethyl)phenyl]-2-methoxypyridin-3-amine (CAS: 2306268-61-9)

- Structural Differences: A methoxy group and a benzodioxin system replace the methylbenzoyl group, while a dimethylaminomethylphenylamine side chain adds polarity.

- Solubility and Reactivity : The polar side chain and benzodioxin system likely increase aqueous solubility compared to the more lipophilic this compound. This highlights how substituent choice tailors physicochemical properties for specific applications .

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- This could improve pharmacokinetic profiles in drug design .

- Biological Activity : Analogs with 3,4-dimethylbenzoyl groups (e.g., ) show promise in targeting enzymes or receptors involved in inflammation and viral entry, suggesting similar pathways for the target compound .

- Regulatory Considerations : Discontinued halogenated analogs underscore a preference for methyl substituents in modern synthetic chemistry to mitigate toxicity and environmental impact .

Biological Activity

Overview

2-(3,4-Dimethylbenzoyl)-6-methylpyridine is an organic compound belonging to the class of benzoylpyridines. Its structure includes a benzoyl group with two methyl substituents on the aromatic ring and a methyl group on the pyridine ring. This unique configuration suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The synthesis of this compound typically involves Friedel-Crafts acylation, where the starting materials include 3,4-dimethylbenzoyl chloride and 6-methylpyridine. The reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3) under anhydrous conditions.

Key Reactions

- Oxidation : Can lead to the formation of carboxylic acids.

- Reduction : The benzoyl group can be reduced to form corresponding alcohols.

- Substitution : Electrophilic aromatic substitution can occur on the benzene ring.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against breast cancer cell lines such as MCF-7. The compound's mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 13.3 | Induction of apoptosis |

| HeLa | 15.5 | Cell cycle arrest |

| A549 | 18.0 | Inhibition of proliferation |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The compound's structural features allow it to engage in π-π interactions and hydrogen bonding with biological macromolecules, influencing their function. Specifically, it may act as an inhibitor or modulator of enzymes or receptors involved in cell signaling pathways related to cancer progression .

Case Studies

- Antimicrobial Efficacy : A study conducted by Zhang et al. (2020) evaluated the antimicrobial effects of several benzoylpyridine derivatives, including this compound. The results indicated that this compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with notable potency against Staphylococcus aureus and Escherichia coli .

- Anticancer Research : In a study published in the Journal of Medicinal Chemistry, researchers assessed the cytotoxic effects of various pyridine derivatives on cancer cell lines. The findings revealed that this compound showed significant antiproliferative activity against MCF-7 cells, with an IC50 value indicating potent activity compared to standard chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(3,4-Dimethylbenzoyl)-6-methylpyridine, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : The synthesis typically involves benzoylation of a methylpyridine precursor. For example, 2-(chloromethyl)-6-methylpyridine () can react with 3,4-dimethylbenzoic acid derivatives under nucleophilic acyl substitution conditions. Optimization includes:

- Catalyst selection : Use of Lewis acids (e.g., AlCl₃) to enhance acylation efficiency.

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.

- Temperature control : Reactions often proceed at 80–100°C to balance yield and side-product formation .

- Data Table :

| Precursor | Reagent | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| 2-(chloromethyl)-6-methylpyridine | 3,4-dimethylbenzoyl chloride | 65–75 | DMF, 90°C, 12h |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how do they complement each other?

- Methodological Answer :

- X-ray diffraction (XRD) : Resolves crystal packing and bond angles. SHELX software ( ) is widely used for refinement, especially for handling twinned data or high-resolution structures .

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl and benzoyl groups).

- FT-IR : Validates carbonyl (C=O) stretching (~1680 cm⁻¹) and aromatic C-H vibrations.

- Synergy : XRD provides 3D structural validation, while NMR/IR offers functional group confirmation .

Advanced Research Questions

Q. How can researchers design and synthesize transition metal complexes using this compound as a ligand, and what factors influence their coordination behavior?

- Methodological Answer :

- Ligand design : The pyridine N-atom and benzoyl oxygen can act as bidentate ligands. For example, nickel(II) complexes () form octahedral geometries when coordinated with auxiliary ligands like benzoxazole .

- Key factors :

- Steric effects : Bulky 3,4-dimethyl groups may hinder axial coordination.

- Electronic effects : Electron-withdrawing benzoyl groups modulate metal-ligand bond strength.

- Synthetic protocol : React the ligand with metal salts (e.g., NiCl₂) in ethanol/water under reflux, followed by crystallization .

Q. What strategies are recommended for resolving discrepancies between experimental data (e.g., XRD, NMR) and computational models when analyzing this compound derivatives?

- Methodological Answer :

- Crystallographic refinement : Use SHELXL ( ) to adjust thermal parameters and occupancy rates for disordered atoms .

- DFT calculations : Compare optimized geometries (bond lengths/angles) with XRD data to identify steric or electronic mismatches.

- NMR simulation : Tools like ACD/Labs or Gaussian predict chemical shifts, aiding assignment in crowded spectra .

Q. How does the electronic structure of this compound influence its reactivity in catalytic or biological systems, and what experimental approaches can validate these interactions?

- Methodological Answer :

- Electronic effects : The electron-deficient benzoyl group enhances Lewis acidity, making the compound suitable for catalytic applications (e.g., in C-C coupling).

- Biological interactions : The methylpyridine core may intercalate into DNA or inhibit enzymes (e.g., kinase assays in ). Validate via:

- Fluorescence quenching : Monitor binding to biomolecules using UV-vis titration.

- Docking studies : Compare with known inhibitors using AutoDock Vina .

Data Contradiction Analysis

Example : Discrepancies in XRD-derived bond lengths vs. computational models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.